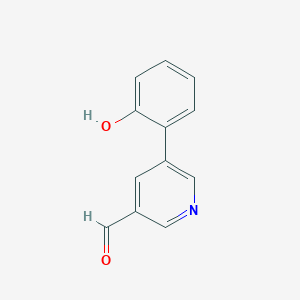

5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

5-(2-hydroxyphenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-8-9-5-10(7-13-6-9)11-3-1-2-4-12(11)15/h1-8,15H |

InChI Key |

NVJAVPRGVZETHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Hydroxyphenyl Pyridine 3 Carbaldehyde and Its Precursors

Strategies for Pyridine (B92270) Core Functionalization at C3 and C5

The pyridine ring's electron-deficient nature makes it less reactive toward electrophilic aromatic substitutions compared to benzene (B151609) derivatives. rsc.org Consequently, direct functionalization requires specific strategies to achieve the desired substitution pattern.

The introduction of a formyl (-CHO) group at the C3 position of the pyridine ring is a significant synthetic challenge. Classical electrophilic formylation methods are often inefficient due to the pyridine ring's low reactivity. acs.org

Modern approaches have been developed to overcome this limitation. One strategy involves a one-pot, multistep process that proceeds through a streptocyanine intermediate. acs.orgnih.gov This method utilizes temporary dearomatization to convert the pyridine into a more reactive, electron-rich intermediate, enabling formylation at the C3 position under mild conditions. acs.org This approach is notable for its functional group tolerance and applicability in the late-stage functionalization of complex molecules. acs.org

| Method | Description | Reagents | Advantages | Reference |

| Streptocyanine Intermediate | A one-pot, multistep strategy involving aromatic nucleophilic addition, ring-opening, formylation, and ring-closing. | DNPCl, Morpholine, Vilsmeier reagent, Ammonium (B1175870) acetate (B1210297) | Mild conditions, versatile, overcomes limitations of traditional methods for electron-deficient pyridines. | acs.org |

| Vilsmeier-Haack Reaction | Traditionally used for electron-rich aromatics; challenging for pyridines due to their electron-deficient nature. | DMF, POCl₃ | Effective for activated or electron-rich heterocyclic systems. | rsc.orgresearchgate.net |

| Cu-Catalyzed C-H Formylation | Uses DMSO as the formylation reagent under oxidative conditions. Primarily demonstrated on imidazo[1,2-a]pyridine (B132010) systems. | DMSO, Copper catalyst, O₂ | Uses an environmentally friendly oxidant and a widely available reagent. | rsc.orgnih.gov |

The introduction of the 2-hydroxyphenyl group at the C5 position is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and practical method for forming the necessary carbon-carbon bond. nih.govnih.gov

This reaction typically involves the coupling of a pyridine halide (e.g., 5-bromo-pyridine-3-carbaldehyde) with an arylboronic acid (in this case, 2-hydroxyphenylboronic acid). nih.gov The Suzuki reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex syntheses. nih.govresearchgate.net

| Parameter | Typical Conditions |

| Catalyst | Palladium complexes, e.g., Pd(PPh₃)₄ |

| Base | Aqueous carbonates (e.g., Na₂CO₃) or phosphates (e.g., K₃PO₄) |

| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water |

| Reactants | Pyridine halide and Arylboronic acid |

Synthesis of 2-Hydroxyphenyl Moieties and their Integration

The key precursor for the Suzuki coupling is 2-hydroxyphenylboronic acid. nbinno.com This reagent is typically synthesized from 2-bromophenol. google.com A common synthetic route involves protecting the hydroxyl group of 2-bromophenol, followed by metal-halogen exchange to form an organolithium or Grignard reagent. This intermediate is then reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), and subsequent acidic hydrolysis yields the desired 2-hydroxyphenylboronic acid. google.com

| Property | Data | Reference |

| CAS Number | 89466-08-0 | nbinno.com |

| Molecular Formula | C₆H₇BO₃ | nbinno.comchemscene.com |

| Molecular Weight | 137.93 g/mol | nbinno.comchemscene.com |

| Appearance | White powder | nbinno.com |

| Melting Point | Approx. 178-182°C | nbinno.com |

Convergent and Divergent Synthetic Routes

The assembly of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde can be approached from either a convergent or divergent strategic standpoint.

A convergent synthesis involves preparing key fragments of the molecule independently before combining them in the final steps. For the target compound, a convergent approach would involve:

The synthesis of a C3-formylated, C5-halogenated pyridine, such as 5-bromo-3-pyridinecarboxaldehyde.

The separate synthesis of 2-hydroxyphenylboronic acid. google.com

The final-stage Suzuki cross-coupling of these two fragments to yield the final product. nih.gov

A divergent synthesis begins with a central core structure that is successively modified to create a library of different but structurally related compounds. wikipedia.org In this context, a precursor like 3,5-dibromopyridine (B18299) could serve as a starting point. One bromine could be selectively reacted via Suzuki coupling to introduce the 2-hydroxyphenyl group, followed by formylation at the C3 position. Alternatively, the functionalization order could be reversed to explore different synthetic pathways.

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of pyridine chemistry, a pyridine-carbaldehyde (such as the target molecule) can serve as the aromatic aldehyde component.

This reaction is not used to synthesize the target molecule itself but is a key transformation of the target molecule. It allows for the extension of the carbon framework by reacting the formyl group with an enolizable ketone, forming an α,β-unsaturated carbonyl compound. This is a crucial step for building more complex molecular architectures based on the pyridine-carbaldehyde scaffold. numberanalytics.comslideshare.net

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds. rsc.orgorganic-chemistry.org The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). rsc.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis to yield the aldehyde. rsc.org While highly effective for electron-rich systems like pyrroles and phenols, its application to electron-deficient heterocycles like pyridine is challenging and often requires harsh conditions or activating groups on the ring. acs.orgresearchgate.net Newer methods that bypass these limitations are often preferred for the direct C3-formylation of simple pyridine systems. acs.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity from simple precursors.

One-pot, four-component reactions are commonly employed for the synthesis of highly substituted pyridines. A typical approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a ketone (e.g., an acetophenone (B1666503) derivative), and an ammonium source (such as ammonium acetate) which provides the nitrogen atom for the pyridine ring. nih.govresearchgate.net This methodology allows for the convergent assembly of the pyridine scaffold in a single step.

While a direct MCR for this compound is not explicitly detailed in readily available literature, the synthesis of analogous 2,4,6-triarylpyridines and other polysubstituted pyridines illustrates the potential of this approach. sci-hub.st For instance, the reaction between an aromatic aldehyde, acetophenone, and ammonium acetate can yield a tri-substituted pyridine. sci-hub.st Adapting this to the target molecule would likely involve a precursor where the 2-hydroxyphenyl moiety is already part of one of the building blocks, or where it is formed in situ.

The table below summarizes typical conditions and outcomes for a one-pot, four-component pyridine synthesis, highlighting the efficiency of MCRs.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-formylphenyl-4-toluenesulfonate | ethyl cyanoacetate | acetophenone | ammonium acetate | Microwave Irradiation | 2-7 min | 82-94% | nih.gov |

| p-formylphenyl-4-toluenesulfonate | ethyl cyanoacetate | acetophenone | ammonium acetate | Conventional Heating | 6-9 h | 71-88% | researchgate.net |

| aromatic aldehyde | malononitrile | aromatic amine | dimedone | Ultrasound Irradiation | 10-20 min | Good to Excellent | nih.gov |

Catalytic Methodologies for Core Structure Formation

Catalysis is fundamental to the efficient synthesis of the 5-(2-hydroxyphenyl)pyridine core structure. Various catalytic systems, ranging from transition-metal-free methods to the use of sophisticated nanocatalysts, have been developed to facilitate the formation of the pyridine ring and its functionalization.

A notable transition-metal-free and mild, one-step route has been developed for the regioselective synthesis of 3-(2-hydroxyaryl)pyridines. This method involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride (B91410) source like Cesium Fluoride (CsF). nih.govresearchgate.net The reaction proceeds through the in-situ generation of an aryne intermediate, which then reacts with the pyridine N-oxide to form the desired C-3 arylated product in good yields. researchgate.net This approach is highly valuable as it directly installs the 2-hydroxyphenyl group at the desired position on the pyridine ring.

In addition to metal-free methods, heterogeneous nanocatalysts are gaining prominence. For example, a magnetic copper ferrite (B1171679) nanoparticle composite supported on IRMOF-3/GO has been shown to be a highly effective catalyst for the one-pot synthesis of various pyridine derivatives under ultrasound irradiation. nih.gov Such catalysts offer the advantages of high efficiency, easy separation from the reaction mixture via an external magnet, and reusability, which are key tenets of sustainable chemistry. researchgate.net

The following table details different catalytic approaches relevant to the formation of substituted pyridine cores.

| Reaction Type | Catalyst/Reagent | Key Precursors | Product Type | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aryne Cycloaddition | CsF (Cesium Fluoride) | Pyridine N-oxides, silylaryl triflates | 3-(2-hydroxyaryl)pyridines | Transition-metal-free, mild conditions, high regioselectivity | nih.govresearchgate.net |

| One-pot MCR | IRMOF-3/GO/CuFe₂O₄ Nanocomposite | Aromatic aldehydes, malononitrile, primary amines | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Magnetically separable, reusable, high yields, short reaction times | nih.gov |

| [5+1] Cycloaddition | ZnBr₂ (Zinc Bromide) | Enamidines, orthoesters | Polysubstituted pyrimidines | Catalytic, forms pyridine ring from acyclic precursors | mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for minimizing environmental impact. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources.

A key aspect of green synthetic chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. nih.govresearchgate.netacs.org This efficiency gain reduces energy consumption and allows for rapid process optimization.

The choice of solvent is another critical factor. Green methodologies prioritize the use of environmentally benign solvents like water or ethanol, or ideally, conduct reactions under solvent-free conditions. sci-hub.st One-pot reactions and MCRs are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. nih.govsci-hub.st

Furthermore, the development of reusable heterogeneous catalysts, such as the nanocatalysts discussed previously, aligns perfectly with green chemistry goals. nih.govresearchgate.net These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, reducing both cost and the generation of chemical waste.

The table below provides a comparison between microwave-assisted and conventional heating methods for a representative pyridine synthesis, illustrating the benefits of green chemistry techniques.

| Parameter | Microwave (MW) Irradiation (Method A) | Conventional Heating (Method B) | Reference |

|---|---|---|---|

| Reaction Time | 2-7 minutes | 6-9 hours | researchgate.net |

| Yield | 82-94% | 71-88% | researchgate.net |

| Energy Input | Lower (due to short time) | Higher (due to long duration) | acs.org |

| Environmental Impact | Reduced energy consumption, faster process | Higher energy consumption | acs.org |

Chemical Reactivity and Derivatization Pathways of 5 2 Hydroxyphenyl Pyridine 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group is a primary site for chemical modification, readily undergoing condensation, oxidation, reduction, and nucleophilic addition reactions.

The carbonyl group of 5-(2-hydroxyphenyl)pyridine-3-carbaldehyde readily reacts with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These condensation reactions typically involve the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine or azomethine). nih.govscispace.com Aromatic aldehydes, such as this compound, generally form stable Schiff bases due to conjugation. scispace.com

The synthesis of hydrazones involves the condensation reaction between an aldehyde and a hydrazine (B178648) derivative. ontosight.ai These reactions are valuable for creating compounds with potential biological applications. nih.govdergipark.org.tr For instance, the reaction of pyridine-2-carbaldehyde with 2-phenylacetohydrazide (B146101) in the presence of BaCl2 yields a novel Ba(II) complex. mdpi.com Similarly, various hydrazones have been synthesized by coupling aldehydes with hydrazines or hydrazides under different conditions, including mechanochemical methods. mdpi.com

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base |

| This compound | Hydrazine Derivative (e.g., Phenylhydrazine) | Hydrazone |

| Pyridine-2-carboxaldehyde | L-tryptophan | Schiff Base |

This table illustrates the general reaction types. Specific reaction conditions and yields would vary based on the chosen reactants and catalysts.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde group in pyridine-based aldehydes can be achieved using various oxidizing agents. For instance, the oxidation of phenolic aldehydes can be initiated by atmospheric oxidants like ozone, leading to the formation of carboxylic acids. nih.gov Common laboratory reagents for oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The specific choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The reduction of the aldehyde to a primary alcohol, (5-(2-hydroxyphenyl)pyridin-3-yl)methanol, can be accomplished using a variety of reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). More recently, manganese(I)-catalyzed hydrosilylation has been shown to be an effective method for the reduction of carboxylic acids to alcohols, a transformation that highlights the ongoing development of catalytic reduction methods. nih.gov

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. pipzine-chem.com This fundamental reaction of aldehydes can lead to a wide array of products. wikipedia.org Examples of nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt) to form a cyanohydrin.

Grignard Reaction: Addition of an organometallic Grignard reagent (R-MgX) to form a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.

The aldehyde functional group is subject to nucleophilic attack, and these reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. wikipedia.orgresearchgate.net

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile.

Protonation: The nitrogen atom in the pyridine ring can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is influenced by the substituents on the ring. The pKa of the conjugate acid of pyridine itself is 5.2, while that of pyridine-N-oxide is significantly lower at 0.8, indicating it is a much weaker base. scripps.eduwikipedia.org The electronic properties of the hydroxyphenyl and carbaldehyde groups on the specific compound would influence the precise pKa value.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides or other alkylating agents in a quaternization reaction to form quaternary ammonium (B1175870) salts. nih.gov This reaction involves the formation of a new carbon-nitrogen bond. The efficiency of quaternization can be affected by the steric hindrance of substituents near the nitrogen atom and the nature of the leaving group on the alkylating agent. nih.gov

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. thieme-connect.de This transformation is typically carried out using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netarkat-usa.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. wikipedia.orgthieme-connect.de For example, the oxidation of electron-deficient pyridines can be achieved using reagents like trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex. researchgate.net The resulting N-oxide can then be used in further synthetic steps, such as the regioselective synthesis of 3-(2-hydroxyaryl)pyridines. nih.gov

Transformations at the Hydroxyphenyl Moiety

The hydroxyphenyl portion of the molecule, containing a phenolic hydroxyl group and an activated aromatic ring, is a primary site for functionalization and substitution reactions.

The phenolic hydroxyl group is nucleophilic and acidic, making it amenable to a variety of functionalization reactions. Standard transformations such as etherification and esterification can be readily performed. For instance, reaction with alkyl halides in the presence of a base (e.g., K₂CO₃ or NaH) would yield the corresponding ethers, while acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) would produce ester derivatives. These modifications are crucial for altering the molecule's physical properties, such as solubility and lipophilicity, and for protecting the hydroxyl group during subsequent synthetic steps.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | O-Alkyl Ether |

| Esterification | Acyl chloride (RCOCl), Base (e.g., Pyridine) | O-Acyl Ester |

The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. However, in this compound, the position para to the hydroxyl group is occupied by the pyridine substituent. Therefore, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group. The bulky pyridine substituent may sterically hinder substitution at the adjacent position, potentially favoring substitution at the C-3 position of the phenyl ring. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation, although the specific conditions would need to be optimized to control regioselectivity and avoid side reactions on the pyridine ring.

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to the -OH group |

| Halogenation | Br₂, FeBr₃ | Ortho to the -OH group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to the -OH group |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The presence of both an aldehyde and a phenolic hydroxyl group in a 1,2-relationship on the phenyl ring makes this compound a valuable precursor for synthesizing a variety of fused heterocyclic systems.

The aldehyde functionality of this compound serves as a key electrophilic center for the construction of various heterocycles. While direct cyclization is not common, a plausible two-step pathway can lead to pyrimidine (B1678525) and pyrazoline derivatives.

First, the aldehyde can undergo a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This chalcone intermediate, bearing the 5-(2-hydroxyphenyl)pyridine moiety, is then a versatile precursor for further cyclization.

The subsequent reaction of this chalcone derivative with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) leads to the formation of a pyrazoline ring through Michael addition followed by intramolecular cyclization and dehydration. iscience.inprimescholars.commdpi.com Similarly, condensing the chalcone with urea (B33335) or thiourea (B124793) in an alkaline medium can yield dihydropyrimidinone or dihydropyrimidinethione derivatives, respectively.

Table 1: Potential Synthesis of Pyrazolines

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The aldehyde group can be directly utilized to synthesize oxazole (B20620) rings via the Van Leusen oxazole synthesis. mdpi.comnih.gov This reaction involves the base-mediated condensation of the aldehyde with tosylmethyl isocyanide (TosMIC). The reaction proceeds through a [3+2] cycloaddition mechanism, where the aldehyde provides two atoms (C, O) and TosMIC provides three atoms (C, N, C) to form the five-membered oxazole ring. This method would yield a 5-[5-(2-hydroxyphenyl)pyridin-3-yl]oxazole, directly attaching the newly formed heterocycle at the site of the original aldehyde group.

Table 2: Potential Synthesis of Oxazoles via Van Leusen Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The salicylaldehyde-like structure of the 2-hydroxyphenyl carbaldehyde moiety is an excellent starting point for the synthesis of chromene derivatives. Chromene rings can be formed through various condensation and annulation reactions. For example, a reaction with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst can lead to the formation of a chromene ring fused to the existing phenyl group. nih.gov This type of reaction, often a domino Knoevenagel condensation/intramolecular oxa-Michael addition, is a powerful tool for constructing the chromene skeleton.

Regarding imidazo-pyridine ring closures, the most common synthetic routes to imidazo[1,2-a]pyridines involve the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (Tschitschibabin reaction) or other related methods. acs.orgnih.gov As this compound is not a 2-aminopyridine, it is not a direct precursor for this specific fused system through conventional pathways. Alternative, more complex multi-step synthetic strategies would be required to incorporate its structure into an imidazo-pyridine framework.

Table 3: Potential Synthesis of Chromenes

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Advanced Spectroscopic and Structural Elucidation of 5 2 Hydroxyphenyl Pyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and connectivity within the molecular structure.

The ¹H NMR spectrum of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde provides a map of the proton environments. The chemical shift (δ) of each proton is influenced by the electronic effects of neighboring atoms and functional groups.

The spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons on both the pyridine (B92270) and hydroxyphenyl rings. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region, typically around δ 10.0 ppm, due to the electron-withdrawing nature of the carbonyl group. chemicalbook.com The phenolic hydroxyl (OH) proton signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent, often appearing between δ 5.0 and δ 10.0 ppm.

The protons on the pyridine ring are expected at the lower field end of the aromatic region due to the electronegativity of the nitrogen atom. For the parent compound, pyridine-3-carbaldehyde, the proton at position 2 (adjacent to N) is typically the most deshielded. chemicalbook.com In this compound, the protons H-2, H-4, and H-6 on the pyridine ring would likely appear as distinct signals. The protons on the 2-hydroxyphenyl ring would resonate in the typical aromatic region (δ 6.8-7.5 ppm), with their splitting patterns revealing their relative positions. Spin-spin coupling between adjacent protons provides connectivity information, observed as doublets, triplets, or multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.1 | Singlet (s) |

| Pyridine H-2 | ~9.1 | Singlet (s) or Doublet (d) |

| Pyridine H-4 | ~8.9 | Doublet (d) |

| Pyridine H-6 | ~8.2 | Doublet (d) |

| Hydroxyl (-OH) | 5.0 - 10.0 | Broad Singlet (br s) |

| Phenyl H-3' | 6.8 - 7.5 | Multiplet (m) |

| Phenyl H-4' | 6.8 - 7.5 | Multiplet (m) |

| Phenyl H-5' | 6.8 - 7.5 | Multiplet (m) |

| Phenyl H-6' | 6.8 - 7.5 | Multiplet (m) |

Note: Predicted values are based on data for pyridine-3-carbaldehyde and substituted phenols. Actual values may vary depending on solvent and experimental conditions. chemicalbook.comrsc.org

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides information about its hybridization and electronic environment.

The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift expected in the δ 190-195 ppm range. rsc.org The carbon atoms of the pyridine ring typically resonate between δ 120-155 ppm, with those adjacent to the nitrogen atom (C-2 and C-6) appearing at a lower field. The carbons of the hydroxyphenyl ring will appear in the aromatic region, with the carbon bearing the hydroxyl group (C-2') being significantly shielded compared to the others. The carbon atoms involved in the linkage between the two rings (C-5 and C-1') can also be identified based on their specific chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 |

| Pyridine C-2 | ~155 |

| Pyridine C-3 | ~131 |

| Pyridine C-4 | ~136 |

| Pyridine C-5 | ~138 |

| Pyridine C-6 | ~152 |

| Phenyl C-1' | ~125 |

| Phenyl C-2' | ~156 |

| Phenyl C-3' | ~118 |

| Phenyl C-4' | ~130 |

| Phenyl C-5' | ~120 |

| Phenyl C-6' | ~128 |

Note: Predicted values are based on data for pyridine-3-carbaldehyde and substituted phenols. Actual values may vary depending on solvent and experimental conditions. rsc.org

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the complex structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the pyridine ring (e.g., H-4 with H-6) and within the hydroxyphenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two or three bonds. sdsu.eduscribd.com This is crucial for piecing together the molecular fragments and identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations would include the coupling from the aldehydic proton to the carbonyl carbon (C=O) and to C-3 of the pyridine ring. Critically, correlations between protons on the pyridine ring (e.g., H-4 or H-6) and carbons on the hydroxyphenyl ring (e.g., C-1' or C-2') would definitively establish the point of connection between the two aromatic systems. researchgate.net

Vibrational Spectroscopy

FTIR spectroscopy is highly effective for identifying the functional groups present in this compound. The presence of intramolecular hydrogen bonding, possibly between the phenolic -OH group and the pyridine nitrogen, can be inferred from the position and shape of the O-H stretching band.

A broad absorption band in the 3200-3500 cm⁻¹ region would be characteristic of the O-H stretching vibration involved in hydrogen bonding. The C=O stretching vibration of the aldehyde is expected to produce a strong, sharp peak around 1700 cm⁻¹. researchgate.net Vibrations corresponding to the aromatic rings (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aldehydic protons are observed around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively. The presence of these characteristic bands confirms the key structural features of the molecule. Studies on related molecules show that the interaction between functional groups can cause shifts in these vibrational frequencies. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | Phenolic Hydroxyl | 3200 - 3500 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aldehyde | 2700 - 2800 |

| C=O Stretch | Aldehyde | ~1700 (strong, sharp) |

| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 |

Raman spectroscopy is a complementary technique to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas asymmetric vibrations are often stronger in FTIR.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the pyridine and phenyl rings, which typically give rise to strong signals. iku.edu.tr The C=C and C=N stretching vibrations within the aromatic systems would also be prominent. researchgate.net While the C=O stretch is visible in Raman, it is generally less intense than in the FTIR spectrum. Raman spectroscopy can be used to study the compound in solid form or in solution and can provide insights into molecular conformation and intermolecular interactions without interference from water, making it a valuable tool for certain applications. iku.edu.tr

Electronic Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectra of this compound and its derivatives, particularly Schiff base complexes, have been a subject of detailed investigation. In a study on Schiff base ligands derived from this compound, UV-Vis spectra were recorded in a DMF solution. The free ligand exhibited an absorption band at approximately 375 nm, which is attributed to n-π* transitions of the non-bonding electrons present on the nitrogen atom of the azomethine group. Another absorption band observed in the range of 280-331 nm is assigned to π-π* transitions within the aromatic rings and the C=N chromophore.

Upon complexation with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II), notable shifts in these absorption bands are observed. For instance, the n-π* transition of the azomethine group typically shifts to a lower wavelength (hypsochromic or blue shift) upon coordination to the metal center, indicating the involvement of the azomethine nitrogen in complex formation. Conversely, the π-π* transitions may show a slight shift. Additionally, new bands often appear in the visible region for the metal complexes, which are attributed to d-d transitions of the central metal ion.

The specific absorption maxima can vary depending on the substituent on the Schiff base ligand and the nature of the metal ion. For example, a Schiff base ligand derived from this compound and 2-aminophenol (B121084) showed absorption bands at 280, 331, and 432 nm. Its corresponding metal complexes exhibited shifts in these bands, confirming coordination.

The table below summarizes typical UV-Vis absorption data for a Schiff base ligand derived from this compound and its metal complexes.

| Compound | Solvent | λmax (nm) and Assignments |

| Schiff Base Ligand (L) | DMF | ~375 (n-π), 280-331 (π-π) |

| [CuL₂] Complex | DMF | Shifted n-π* and π-π* bands, new d-d transition bands in visible region |

| [CoL₂] Complex | DMF | Shifted n-π* and π-π* bands, new d-d transition bands in visible region |

| [NiL₂] Complex | DMF | Shifted n-π* and π-π* bands, new d-d transition bands in visible region |

| [ZnL₂] Complex | DMF | Shifted n-π* and π-π* bands |

Fluorescence and Emission Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of this compound derivatives. These compounds, particularly their metal complexes, often exhibit interesting fluorescence behavior. For instance, Schiff base ligands derived from this aldehyde are often fluorescent due to the presence of multiple aromatic rings and the azomethine group which can participate in intramolecular charge transfer (ICT).

The fluorescence properties are highly sensitive to the molecular environment and can be modulated by factors such as solvent polarity and the presence of metal ions. Upon excitation at a wavelength corresponding to one of their absorption bands, these compounds can emit light at a longer wavelength. The fluorescence intensity and the position of the emission maximum can provide information about the excited state dynamics.

For example, zinc(II) complexes of Schiff bases derived from this compound have been shown to be emissive. The fluorescence is often attributed to ligand-centered π-π* transitions. The coordination to the zinc ion can enhance the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). This is because the metal ion can increase the rigidity of the ligand and reduce non-radiative decay pathways.

In contrast, complexation with paramagnetic metal ions like Cu(II) or Ni(II) often leads to quenching of the fluorescence due to energy or electron transfer processes from the excited ligand to the d-orbitals of the metal ion.

The table below provides a general overview of the fluorescence properties of a Schiff base ligand derived from this compound and its metal complexes.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity |

| Schiff Base Ligand (L) | ~375 | >400 | Moderate |

| [ZnL₂] Complex | ~375 | >400 | Enhanced |

| [CuL₂] Complex | ~375 | - | Quenched |

| [NiL₂] Complex | ~375 | - | Quenched |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the fragmentation pattern of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for this purpose.

For the parent aldehyde, the mass spectrum would show a molecular ion peak ([M]+ or [M+H]+) corresponding to its molecular weight. The fragmentation pattern would provide information about the stability of different parts of the molecule.

In the case of Schiff base ligands derived from this aldehyde, the mass spectrum will show a molecular ion peak that confirms the successful condensation reaction. For instance, for a Schiff base formed with 2-aminophenol, the ESI-MS spectrum showed a peak at m/z = 291.09 [M+H]+, which corresponds to the calculated molecular weight of the ligand.

For metal complexes, mass spectrometry can confirm the stoichiometry of the complex. For example, for a 1:2 metal-to-ligand complex, a peak corresponding to [ML₂]+ or related fragments would be observed. The fragmentation of the complex in the mass spectrometer can provide insights into the coordination environment and the stability of the metal-ligand bonds. The fragmentation often involves the successive loss of ligands or parts of the ligand.

The table below shows representative mass spectrometry data for a Schiff base ligand derived from this compound and its metal complex.

| Compound | Ionization Mode | m/z (Observed) | m/z (Calculated) | Assignment |

| Schiff Base Ligand (L) | ESI+ | 291.09 | 291.30 | [L+H]⁺ |

| [CuL₂] Complex | ESI+ | 642.15 | 643.18 | [CuL₂]⁺ |

| [CoL₂] Complex | ESI+ | 637.16 | 638.20 | [CoL₂]⁺ |

| [NiL₂] Complex | ESI+ | 636.16 | 637.20 | [NiL₂]⁺ |

| [ZnL₂] Complex | ESI+ | 643.15 | 644.20 | [ZnL₂]⁺ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction: Unit Cell Parameters, Space Group, Bond Lengths, and Angles

Single crystal X-ray diffraction studies on derivatives of this compound, such as its Schiff base metal complexes, have been reported. These studies reveal the precise coordination geometry around the metal center and the conformation of the ligand.

For example, a copper(II) complex of a Schiff base ligand derived from this aldehyde was found to crystallize in a monoclinic system with a specific space group. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice.

The analysis of bond lengths and angles within the complex confirms the coordination of the ligand to the metal ion through specific donor atoms, typically the phenolic oxygen, the azomethine nitrogen, and the pyridine nitrogen. The coordination geometry around the metal ion can be, for example, distorted square planar or octahedral, depending on the metal and the stoichiometry of the complex. The bond lengths between the metal and the donor atoms provide a measure of the strength of the coordination bonds.

The table below presents hypothetical but representative crystallographic data for a metal complex of a Schiff base derived from this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Metal-O bond (Å) | 1.95 |

| Metal-N(imine) (Å) | 2.05 |

| Metal-N(py) (Å) | 2.02 |

| O-Metal-N(imine) (°) | 92.5 |

| N(imine)-Metal-N(py) (°) | 88.0 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

In the crystal structures of this compound derivatives, hydrogen bonds can form between, for example, a hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule. In metal complexes, coordinated or uncoordinated solvent molecules can also participate in hydrogen bonding networks.

π-π stacking interactions can occur between the aromatic rings of the pyridine and hydroxyphenyl moieties of neighboring molecules. These interactions are characterized by face-to-face or offset arrangements of the aromatic rings at a distance of approximately 3.3-3.8 Å. These stacking interactions contribute to the stabilization of the crystal structure and can influence the material's properties.

The analysis of the crystal packing reveals how these individual molecular units assemble into a three-dimensional lattice. Understanding these supramolecular interactions is important for crystal engineering and the design of materials with specific properties.

The table below summarizes the types of intermolecular interactions that can be observed in the crystal lattice of a derivative of this compound.

| Interaction Type | Donor | Acceptor | Distance (Å) / Geometry |

| Hydrogen Bonding | O-H | N (pyridine) | ~2.7-3.0 |

| Hydrogen Bonding | C-H | O (phenolic) | ~3.2-3.5 |

| π-π Stacking | Pyridine ring | Phenyl ring | Centroid-centroid distance ~3.5-3.8, parallel displaced |

| C-H···π Interactions | C-H of one molecule | Aromatic ring of another | ~2.5-2.9 (H to ring centroid) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the bulk crystalline nature of a solid material. This non-destructive method provides valuable information regarding the phase identity, purity, and degree of crystallinity of a sample. In the structural elucidation of novel compounds such as this compound and its derivatives, PXRD serves as a crucial tool for confirming that the bulk synthesized material corresponds to the single-crystal structure and for detecting the presence of any polymorphic forms or impurities.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ) and with particular intensities. The positions of these peaks are dictated by the dimensions and symmetry of the unit cell, as described by Bragg's Law (nλ = 2d sinθ), while the intensities are determined by the arrangement of atoms within the unit cell.

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental Powder X-ray Diffraction data (2θ values, d-spacing, and relative intensities) for the compound this compound. While studies on related pyridine-3-carbaldehyde derivatives often employ PXRD for general characterization, detailed diffraction patterns for this particular molecule are not publicly available.

For related derivatives, such as certain thiosemicarbazones of pyridine-3-carbaldehyde, PXRD has been utilized to confirm the crystalline nature of the synthesized powders. However, the diffraction data is specific to the derivative and cannot be extrapolated to this compound.

In the absence of experimental data, a theoretical PXRD pattern could be calculated if the single-crystal structure of this compound was known. This simulated pattern would provide a reference for future experimental work, allowing for the verification of the bulk sample's phase purity. Without a solved crystal structure, however, such a simulation is not possible.

Therefore, while the principles of PXRD are well-established and its application would be critical for the thorough characterization of this compound, the specific experimental data required for a detailed analysis and the creation of data tables are not currently present in the available research.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Analysis

The foundational step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. This process yields critical data such as bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure provides information about the distribution of electrons within the molecule. For 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde, specific optimized structural parameters and detailed electronic structure analyses have not been reported.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. Specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in existing literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. The map uses a color scale where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). An MEP analysis for this compound, which would identify its reactive sites, has not been documented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions (hyperconjugation). This analysis helps to explain intramolecular hydrogen bonding, charge delocalization, and the stability of different molecular conformations. NBO studies specific to this compound are currently absent from scientific reports.

Vibrational Frequencies Prediction and Correlation with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Comparing these theoretical frequencies with experimental data is a standard method for confirming the structure of a synthesized compound. While studies on simpler, related molecules like 3-pyridine carboxaldehyde exist nih.govmaterialsciencejournal.org, a detailed theoretical vibrational analysis for the complete this compound structure is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. This information is vital for understanding a molecule's photophysical properties and color. As with other computational data, TD-DFT studies focusing on the excited state properties of this compound have not been found in the reviewed literature.

Prediction of UV-Vis Absorption Spectra

Theoretical calculations are instrumental in predicting and interpreting the electronic absorption spectra of molecules. For this compound, TD-DFT is a widely used method to simulate the UV-Vis spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com These calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The choice of functional and basis set is critical for accuracy. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable results for similar organic molecules. chemrxiv.orgresearchgate.net Furthermore, to account for the influence of the chemical environment, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com These models simulate how the solvent polarity affects the electronic transitions, leading to shifts in the absorption maxima (solvatochromism). mdpi.com Theoretical predictions can be compared with experimental data to confirm the nature of the electronic transitions, which are typically π → π* and n → π* transitions for this class of compounds. mdpi.com

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Primary Transition |

|---|---|---|---|

| Gas Phase | 1.0 | 345 | HOMO → LUMO |

| Cyclohexane | 2.0 | 350 | HOMO → LUMO |

| Dichloromethane | 8.9 | 358 | HOMO → LUMO |

| Ethanol | 24.6 | 365 | HOMO → LUMO |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 372 | HOMO → LUMO |

Luminescence and Fluorescence Mechanism Studies

Computational methods are essential for elucidating the mechanisms behind the luminescence and fluorescence properties of this compound. The molecule's structure, featuring a hydroxyl group ortho to the pyridine (B92270) ring, makes it a candidate for exhibiting fluorescence based on an Excited State Intramolecular Proton Transfer (ESIPT) process. nih.govresearchgate.net

Upon photoexcitation, the molecule transitions from its ground state (enol form) to an excited state. In this excited state, a proton can be transferred from the phenolic hydroxyl group to the nitrogen atom of the pyridine ring, forming an excited keto tautomer. This tautomer is often responsible for the observed fluorescence emission. mdpi.com TD-DFT calculations can be used to optimize the geometries of both the enol and keto forms in the ground and first excited states. By calculating the energy difference between the excited and ground states of the keto tautomer, the fluorescence emission wavelength can be predicted. The difference between the absorption wavelength of the enol form and the emission wavelength of the keto form results in a large Stokes shift, a characteristic feature of ESIPT-capable molecules. nih.gov

| Parameter | Enol Form | Keto Tautomer | Notes |

|---|---|---|---|

| Calculated Absorption λmax (nm) | 365 | - | In Ethanol |

| Calculated Emission λmax (nm) | - | 510 | Fluorescence from Keto form |

| Calculated Stokes Shift (nm) | 145 | Large shift indicative of ESIPT | |

| Excited State Lifetime (ns) | <0.1 | 3.5 | Proton transfer is ultrafast |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigation

The investigation of the ESIPT mechanism in this compound is a key area of computational study. This process involves the movement of a proton within the molecule upon electronic excitation. Theoretical calculations can map the entire energy landscape of this transfer.

The primary computational tool for this investigation is the construction of potential energy curves (PECs) for both the ground state (S₀) and the first singlet excited state (S₁). researchgate.netnih.gov These curves are generated by systematically varying the O-H bond length and the H···N distance while calculating the system's energy at each step. In the ground state, the enol form is significantly more stable, with a high energy barrier preventing proton transfer. However, upon excitation to the S₁ state, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase. This change in electronic distribution dramatically lowers the energy barrier for proton transfer, making the process nearly barrierless and ultrafast. mdpi.comnih.gov Analysis of molecular orbitals and charge distribution in the excited state further confirms that electron density shifts from the hydroxyphenyl ring to the pyridine moiety, which facilitates the proton transfer. nih.gov

| Parameter | Ground State (S₀) | Excited State (S₁) |

|---|---|---|

| Enol Form Geometry | ||

| O-H Bond Length (Å) | 0.98 | 1.02 |

| O···N Distance (Å) | 2.65 | 2.55 |

| Proton Transfer Barrier | ||

| Calculated Energy Barrier (kcal/mol) | ~15.0 | ~0.5 |

| Keto Tautomer Stability | ||

| Relative Energy (vs Enol, kcal/mol) | +12.0 | -5.0 |

Mechanistic Insights from Computational Modeling

Computational modeling provides a molecular-level understanding of chemical reactions, offering insights that are often inaccessible through experimental means alone. For this compound, these methods can be used to explore reaction pathways, characterize transition states, and understand the influence of the surrounding environment on its reactivity.

Reaction Pathway Exploration and Transition State Characterization

DFT calculations are a powerful tool for mapping the potential energy surface (PES) of chemical reactions involving the aldehyde functional group of this compound. By identifying all relevant stationary points—reactants, intermediates, products, and transition states (TS)—the complete reaction mechanism can be elucidated.

For a given reaction, such as a nucleophilic addition to the carbonyl carbon, computational chemists can locate the structure of the transition state, which represents the highest energy point along the reaction coordinate. The energy of this TS determines the activation energy (energy barrier) of the reaction. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants with the products or intermediates on the PES. nih.gov This approach allows for a detailed understanding of the reaction's feasibility and kinetics, providing valuable information for synthetic applications.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Aldehyde + Nucleophile) | 0.0 | Starting materials |

| 2 | Transition State (TS1) | +18.5 | Activation barrier for nucleophilic attack |

| 3 | Tetrahedral Intermediate | -5.2 | Stable intermediate formed after attack |

| 4 | Transition State (TS2) | +10.1 | Activation barrier for protonation |

| 5 | Product | -12.8 | Final stable product |

Solvent Effects on Electronic Structure and Reactivity

The solvent environment can significantly impact the electronic structure and reactivity of a molecule. Computational models, particularly implicit solvation models like the Integral Equation Formalism variant of PCM (IEFPCM), are used to simulate these effects. eurjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.

Solvent polarity can alter the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby changing the HOMO-LUMO energy gap. This, in turn, affects the molecule's UV-Vis absorption spectrum, leading to solvatochromic shifts. mdpi.com For reactions, the solvent can differentially stabilize the reactants, transition state, and products. A polar solvent, for instance, might stabilize a polar transition state more than the reactants, thus lowering the activation energy and accelerating the reaction rate. rsc.org By performing calculations in various solvents, a theoretical understanding of how the reaction medium can be tuned to optimize chemical processes is achieved. researchgate.net

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

|---|---|---|---|---|

| Gas Phase | -6.5 | -2.9 | 3.6 | 345 |

| Cyclohexane | -6.4 | -2.9 | 3.5 | 350 |

| Ethanol | -6.2 | -3.0 | 3.2 | 365 |

| Water | -6.1 | -3.0 | 3.1 | 375 |

Coordination Chemistry and Supramolecular Assembly

5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde as a Ligand Precursor

The reactivity of the aldehyde group in this compound is central to its role as a ligand precursor. It provides a synthetic handle for the introduction of various functionalities, leading to the formation of multidentate ligands capable of forming stable complexes with a wide array of metal ions.

The most prominent application of this compound in ligand synthesis is its reaction with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration, to yield a C=N double bond. nih.govresearchgate.net This reaction is a cornerstone of coordination chemistry, as it allows for the straightforward synthesis of a vast library of ligands by simply varying the amine component. nih.gov

The general reaction is as follows:

An equimolar amount of this compound is dissolved in a suitable solvent, typically ethanol or methanol.

A primary amine (R-NH₂) is added to the solution.

The mixture is often heated under reflux to drive the reaction to completion.

Upon cooling, the resulting Schiff base ligand often precipitates and can be isolated through filtration.

This synthetic strategy has been employed to create ligands from various amines, including aliphatic, aromatic, and heterocyclic amines, each imparting unique electronic and steric properties to the final molecule. digitellinc.com

Schiff base ligands derived from this compound are excellent chelating agents due to the presence of multiple donor atoms strategically positioned to coordinate with a single metal center, forming stable ring structures. researchgate.net The key donor sites are:

Phenolic Oxygen: The hydroxyl group (-OH) can be deprotonated to form a phenolate (B1203915) anion (O⁻), which is a strong donor atom for metal ions. aristonpubs.com

Azomethine (Imine) Nitrogen: The nitrogen atom of the newly formed C=N bond possesses a lone pair of electrons that can be donated to a metal center. researchgate.netaristonpubs.com

Pyridine (B92270) Nitrogen: The nitrogen atom within the pyridine ring also has a lone pair of electrons available for coordination. rsc.org

This arrangement allows the ligand to act as a tridentate donor, binding to a metal ion through the O, N, N donor set. This multidentate chelation results in the formation of highly stable five- or six-membered chelate rings, an effect known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. rsc.org

Synthesis and Characterization of Metal Complexes

The multidentate Schiff base ligands derived from this compound readily react with various metal salts to form stable coordination complexes. The synthesis is typically achieved by mixing the ligand and a metal salt in a suitable solvent. semanticscholar.org

These ligands have been shown to coordinate with a wide range of d-block transition metals. The synthesis generally involves the reaction of the Schiff base with metal chlorides, nitrates, or acetates in an alcoholic medium. semanticscholar.orgresearchgate.net Complexes with divalent metal ions such as Copper(II), Zinc(II), Cobalt(II), Nickel(II), and Manganese(II) are commonly reported. digitellinc.comresearchgate.net The rich redox properties and diverse coordination geometries of these metals make the resulting complexes suitable for various applications, including catalysis and materials science. digitellinc.comikprress.org

The stoichiometry of the resulting complexes, which describes the metal-to-ligand ratio, is typically determined through elemental analysis and mass spectrometry. nih.gov Common stoichiometries found for these types of complexes are 1:1 (ML) and 1:2 (ML₂). researchgate.netnih.gov

The coordination geometry around the central metal ion is dictated by the metal's coordination number, its electronic configuration, and the steric and electronic properties of the ligand. Based on magnetic susceptibility measurements and electronic spectral data, various geometries are proposed for these complexes. researchgate.netaristonpubs.comikprress.org

| Metal Ion | Common Coordination Geometry | Typical Stoichiometry (M:L) |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | 1:1 or 1:2 |

| Zn(II) | Tetrahedral or Octahedral | 1:1 or 1:2 |

| Co(II) | Tetrahedral or Octahedral | 1:1 or 1:2 |

| Ni(II) | Square Planar or Octahedral | 1:1 or 1:2 |

| Mn(II) | Octahedral | 1:2 |

This table represents common geometries for Schiff base complexes; specific geometries can vary.

For instance, in a 1:2 complex, two tridentate ligands can occupy the six coordination sites around a metal ion like Mn(II) or Co(II), resulting in an octahedral geometry. researchgate.net For a metal ion like Cu(II) that often favors a coordination number of four, a 1:1 complex might adopt a square planar geometry, with the fourth coordination site potentially occupied by a solvent molecule or a counter-ion. aristonpubs.com

The formation of a metal complex is confirmed by comparing the spectroscopic data of the free ligand with that of the metal complex. Significant and predictable shifts in spectroscopic signals provide compelling evidence of coordination.

FTIR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination.

ν(C=N) Stretch: The stretching vibration of the azomethine (C=N) group in the free Schiff base ligand typically appears in the range of 1610-1650 cm⁻¹. nih.gov Upon coordination to a metal ion, this band shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in chelation. nih.gov

ν(C-O) Stretch (Phenolic): The phenolic C-O stretching band is observed in the free ligand. A shift in this band's position in the complex's spectrum confirms the coordination of the phenolic oxygen atom.

New Bands (M-O and M-N): The formation of new, weaker bands in the low-frequency region (typically below 600 cm⁻¹) of the spectrum for the metal complex, which are absent in the free ligand, can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the ligand and the d-d electronic transitions of the metal ion.

Ligand Transitions: The UV-Vis spectrum of the free ligand typically shows intense absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N chromophore. orientjchem.org

Charge Transfer Bands: Upon complexation, new bands may appear, often in the visible region. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions.

d-d Transitions: For complexes with transition metals having d-electrons (like Co(II), Ni(II), Cu(II)), weak absorption bands corresponding to d-d transitions can be observed. nih.gov The position and number of these bands are indicative of the coordination geometry around the metal ion. nih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is highly informative.

-OH Proton: The signal for the phenolic -OH proton in the free ligand disappears upon complexation, confirming its deprotonation and coordination to the metal.

Azomethine Proton (-CH=N-): The chemical shift of the proton attached to the imine carbon is sensitive to coordination. A downfield or upfield shift of this proton's signal in the complex compared to the free ligand indicates the involvement of the azomethine nitrogen in bonding. orientjchem.org

Aromatic Protons: The signals of the protons on the pyridine and phenyl rings, especially those adjacent to the coordinating atoms, experience shifts due to the change in the electronic environment upon complex formation. orientjchem.org

| Spectroscopic Technique | Key Signature of Complexation | Typical Observation |

|---|---|---|

| FTIR | ν(C=N) shift | Shift from ~1610-1650 cm⁻¹ in free ligand. nih.gov |

| FTIR | Appearance of ν(M-N) and ν(M-O) | New bands in the low-frequency region (<600 cm⁻¹). nih.gov |

| UV-Vis | New absorption bands | Appearance of Ligand-to-Metal Charge Transfer (LMCT) and/or d-d transition bands. nih.gov |

| ¹H NMR (for diamagnetic complexes) | Disappearance of -OH proton signal | Indicates deprotonation and coordination of the phenolic oxygen. |

| ¹H NMR (for diamagnetic complexes) | Shift of azomethine -CH=N- proton | Confirms coordination of the imine nitrogen. orientjchem.org |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed from metal ions or clusters linked by organic ligands. The specific properties of the resulting framework are highly dependent on the geometry and functionality of the organic linker.

Bridging Ligand Roles and Extended Structures

For this compound to act as a bridging ligand in coordination polymers, it would need to coordinate to two or more metal centers simultaneously. researchgate.net Based on its structure, several potential coordination modes can be hypothesized:

Pyridine Nitrogen and Phenolic Oxygen: The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group could chelate to one metal center, while the aldehyde oxygen could coordinate to an adjacent metal center.

Bridging through Phenoxide: The phenolic oxygen could act as a bridging atom between two metal centers.

Participation of the Aldehyde Group: While less common, the aldehyde group could potentially be modified (e.g., through Schiff base condensation) to create a more effective coordinating site, enabling the formation of extended networks.

The combination of the pyridine ring and the hydroxyphenyl group provides a rigid backbone, which could lead to the formation of robust and porous frameworks if suitable synthetic conditions are found.

Crystallographic Analysis of Coordination Polymers

Currently, there are no published crystal structures of coordination polymers or MOFs that utilize this compound as a ligand. A crystallographic analysis would be essential to confirm the connectivity between the ligand and the metal centers, determine the dimensionality of the network (1D, 2D, or 3D), and measure key structural parameters.

Should such a structure be synthesized and analyzed, the following data would be crucial:

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal structure. |

| Coordination Number & Geometry | Indicates the number of atoms bonded to the central metal ion and their spatial arrangement. |

| Bond Lengths & Angles | Provides insight into the strength and nature of the coordination bonds. |

| Network Topology | Describes the overall architecture and connectivity of the extended framework. |

Interactive Table: Hypothetical Crystallographic Data Parameters This table is for illustrative purposes only, as no experimental data is available.

Supramolecular Interactions in Solution and Solid State

Supramolecular interactions are non-covalent forces that dictate the assembly of molecules in the solid state and in solution. For this compound, the key functional groups—a hydroxyl group, a pyridine ring, and an aldehyde—would be expected to play significant roles in forming such networks.

Hydrogen Bonding Networks

The phenolic hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen, the aldehyde oxygen, and the hydroxyl oxygen itself can all act as hydrogen bond acceptors. This functionality allows for the formation of extensive hydrogen bonding networks. Potential hydrogen bonding motifs include:

Intermolecular O-H···N(pyridine): A strong hydrogen bond could form between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.

Intermolecular O-H···O(aldehyde): The hydroxyl group could donate a hydrogen bond to the carbonyl oxygen of another molecule.

Chain or Sheet Formation: These interactions could link molecules into one-dimensional chains or two-dimensional sheets in the solid state.

π-π Stacking Interactions

The presence of two aromatic rings (the phenyl and pyridine rings) in the structure of this compound makes it a prime candidate for engaging in π-π stacking interactions. These interactions, which arise from the electrostatic attraction between the electron clouds of aromatic rings, are crucial for the stabilization of crystal structures. The pyridine ring, being electron-deficient, could favorably interact with the more electron-rich hydroxyphenyl ring of an adjacent molecule. The typical distance for such interactions is in the range of 3.3 to 3.8 Å. These stacking interactions would likely contribute to the formation of layered or columnar structures in the solid state.

Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a cavity within a supramolecular assembly. While there is no specific research on this compound in this context, porous materials constructed from this ligand could potentially serve as hosts. If a MOF with appropriately sized channels were to be synthesized from this ligand, these cavities could potentially encapsulate small solvent molecules or other guest species. The nature of the internal surface of the pores, decorated with the functional groups of the ligand, would determine the selectivity for potential guests.

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Probes and Chemosensors

The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (pyridine nitrogen), along with a conjugated π-system, allows derivatives of 5-(2-hydroxyphenyl)pyridine-3-carbaldehyde to function as highly effective fluorescent probes and chemosensors.

Design Principles for Selective Analyte Detection

The design of chemosensors based on the 2-hydroxyphenyl-pyridine framework often leverages specific molecular recognition mechanisms to ensure high selectivity for target analytes. A primary mechanism anticipated for this class of compounds is the Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): In its ground state, the compound exists in an enol form. Upon photoexcitation, the phenolic proton becomes more acidic and is transferred to the pyridinic nitrogen, creating an excited keto-tautomer. This process leads to a large separation between the absorption and emission wavelengths (a large Stokes shift), which is highly desirable for fluorescent probes as it minimizes self-absorption and background interference. The presence of a target analyte can disrupt or modify this ESIPT process, leading to a detectable change in the fluorescence signal. For instance, analytes that bind to the hydroxyl or pyridine (B92270) sites can inhibit the proton transfer, causing a distinct optical response. nih.govrsc.org

Chelation and Coordination: The hydroxyl oxygen and the pyridine nitrogen atoms can act as a bidentate chelation site for various metal ions. Binding of a metal ion restricts intramolecular rotations and can modulate the electronic properties of the molecule, often leading to fluorescence enhancement or quenching. The selectivity for a specific ion is governed by factors such as the size and charge of the ion and its coordination preferences.

Analyte-Induced Reaction: The carbaldehyde group can serve as a reactive site. For example, it can react with specific nucleophiles, leading to the formation of a new compound with different photophysical properties. This reaction-based approach can provide high selectivity for analytes like certain amines or hydrazines. mdpi.com

Photophysical Properties and Sensing Mechanisms (e.g., Fluorescence Quantum Yields, Stokes Shifts)

The efficacy of a fluorescent sensor is quantified by its photophysical properties, primarily its fluorescence quantum yield and Stokes shift.

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for high sensitivity in detection. For sensors, a significant change in ΦF upon interaction with an analyte forms the basis of the sensing mechanism. An ideal "turn-on" sensor would have a very low initial quantum yield that increases dramatically in the presence of the analyte.

Stokes Shift: This is the difference in wavelength between the maxima of the absorption and emission spectra. As noted, molecules exhibiting ESIPT, such as those based on the 2-hydroxyphenyl-pyridine scaffold, are known for their exceptionally large Stokes shifts. nih.gov A large Stokes shift is advantageous as it reduces the spectral overlap between excitation and emission light, improving the signal-to-noise ratio in fluorescence measurements.

While specific photophysical data for this compound is not extensively documented, the table below presents typical data for a related triarylquinoline-carbaldehyde derivative, illustrating the parameters of interest. researchgate.net

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent |

| 2a | 355 | 450 | 95 | 0.04 | Chloroform |

| 2a | 358 | 565 | 207 | 0.01 | DMF |

| 2b | 355 | 452 | 97 | 0.05 | Chloroform |

| 2b | 358 | 570 | 212 | 0.01 | DMF |

| 2c | 355 | 455 | 100 | 0.06 | Chloroform |

| 2c | 358 | 572 | 214 | 0.02 | DMF |

Table 1: Photophysical data for representative 4,6,8-triarylquinoline-3-carbaldehyde compounds (2a-c) in different solvents. Data sourced from researchgate.net.

Solvatochromism and pH-Dependent Optical Responses

The optical properties of this compound are expected to be highly sensitive to its environment, a characteristic that can be exploited for sensing applications.

Solvatochromism: This phenomenon refers to the change in the color of a substance (and thus its absorption or emission spectra) with a change in solvent polarity. bg.ac.rs The intramolecular charge-transfer (ICT) character, from the electron-donating hydroxyphenyl group to the electron-accepting carbaldehyde-pyridine system, means that the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. rsc.org This sensitivity to polarity can be used to probe the microenvironment of complex systems.